bis-(2-Ethoxyethyl) sulfide
CAS No.: 41719-25-9
Cat. No.: VC19652082
Molecular Formula: C8H18O2S
Molecular Weight: 178.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 41719-25-9 |
|---|---|
| Molecular Formula | C8H18O2S |
| Molecular Weight | 178.29 g/mol |
| IUPAC Name | 1-ethoxy-2-(2-ethoxyethylsulfanyl)ethane |
| Standard InChI | InChI=1S/C8H18O2S/c1-3-9-5-7-11-8-6-10-4-2/h3-8H2,1-2H3 |
| Standard InChI Key | RWZKNFZVXNAVSZ-UHFFFAOYSA-N |
| Canonical SMILES | CCOCCSCCOCC |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
Bis-(2-Ethoxyethyl) sulfide features a central sulfur atom bonded to two 2-ethoxyethyl groups (–OCH₂CH₂SCH₂CH₂O–). The IUPAC name, 1-ethoxy-2-(2-ethoxyethylsulfanyl)ethane, reflects this connectivity. The compound’s backbone combines ether and thioether functionalities, enabling both polar and nucleophilic interactions. Key structural parameters include:
| Property | Value |
|---|---|
| Molecular Formula | C₈H₁₈O₂S |
| Molecular Weight | 178.29 g/mol |
| Canonical SMILES | CCOCCSCCOCC |
| InChI Key | RWZKNFZVXNAVSZ-UHFFFAOYSA-N |
The presence of ethoxy groups enhances solubility in organic solvents, while the sulfur atom contributes to redox activity and coordination potential.
Synthesis and Production Methods
Nucleophilic Substitution Routes
The synthesis of bis-(2-Ethoxyethyl) sulfide typically involves reacting ethylene glycol derivatives with sulfur-containing reagents. A common approach employs 2-ethoxyethyl chloride and sodium sulfide (Na₂S) under controlled conditions:
This reaction proceeds via Sₙ2 mechanisms, where the sulfide ion displaces chloride. Yields are optimized by using polar aprotic solvents (e.g., DMF) and elevated temperatures (80–100°C).
Alternative Pathways
Comparative analysis with analogous compounds suggests additional methods:
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Thiol-Ene Reaction: Coupling 2-ethoxyethyl thiols with ethylene derivatives under UV initiation.
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Acid-Catalyzed Condensation: Reacting ethoxyethanol with hydrogen sulfide (H₂S) in the presence of HCl, though this risks forming polysulfides .
Current literature lacks detailed protocols, highlighting opportunities for methodological innovation.
Physicochemical Properties
Physical State and Solubility
Bis-(2-Ethoxyethyl) sulfide is a liquid at room temperature, with predicted properties derived from structural analogs:
| Property | Estimated Value |
|---|---|
| Boiling Point | 240–260°C (extrapolated) |
| Density | ~1.02 g/cm³ |
| Refractive Index | ~1.46 |
The compound is miscible with common organic solvents (e.g., ethanol, toluene) but hydrolyzes slowly in aqueous media due to the thioether linkage .
Chemical Reactivity
The sulfur center enables diverse transformations:
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Oxidation: Forms sulfoxides or sulfones with H₂O₂ or ozone.
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Alkylation: Reacts with alkyl halides to generate sulfonium salts.
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Coordination Chemistry: Acts as a ligand for transition metals (e.g., Pd, Pt), facilitating catalytic cycles.
Applications in Research and Industry
Synthetic Intermediate
Bis-(2-Ethoxyethyl) sulfide serves as a precursor in:
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Heterocyclic Synthesis: Building block for thiazoles and thiophenes.
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Polymer Chemistry: Crosslinking agent in sulfide-containing polymers, enhancing thermal stability.
Material Science
Exploratory studies suggest roles in:
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Liquid Crystals: Modifying mesophase behavior via sulfur-induced polarity.
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Battery Electrolytes: Improving ionic conductivity in lithium-sulfur systems.
Comparative Analysis with Related Compounds
Bis(2-Chloroethyl)Sulfide
Unlike bis-(2-Ethoxyethyl) sulfide, this compound (mustard gas) exhibits extreme toxicity due to:
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Electrophilic Chlorine Atoms: Facilitating DNA alkylation.
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Rapid Hydrolysis: Generating HCl and cytotoxic intermediates .
Bis(2-Ethoxyethyl)Ether
Replacing sulfur with oxygen reduces nucleophilicity and alters applications:
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Lower Reactivity: Ethers are less prone to oxidation.
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Solvent Use: Preferred in pharma for dissolving polar APIs.
Future Research Directions
Key gaps include:
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Thermodynamic Data: Experimental determination of ΔHf, Cp, and phase diagrams.
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Catalytic Applications: Exploring use in asymmetric synthesis or energy storage.
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Toxicological Studies: Establishing LD₅₀ and environmental impact assessments.
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